Cas no 875772-13-7 (TTBPM)

TTBPM structure
TTBPM structure
Product Name:TTBPM
Número CAS:875772-13-7
MF:C49H64B4O8
Megavatios:824.271675109863
MDL:MFCD34165629
CID:4466200
PubChem ID:101384054
Update Time:2024-10-26

TTBPM Propiedades químicas y físicas

Nombre e identificación

    • 1,3,2-Dioxaborolane, 2,2',2'',2'''-(methanetetrayltetra-4,1-phenylene)tetrakis[4,4,5,5-tetramethyl-
    • tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane
    • Tetra (4-pinacyl phenyl) methane
    • 2,2',2'',2'''-(Methanetetrayltetra-4,1-phenylene)tetrakis[4,4,5,5-tetramethyl-
    • 2,2',2'',2'''-(Methanetetrayltetra-4,1-phenylene)tetrakis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
    • Tetrakis[4-(4',4',5',5'-tetramethyl-1',3',2'dioxaborolanephenyl)]methane
    • Tetrakis[4-(4',4',5',5'-tetramethyl-
    • TTBPM
    • 2,2′,2′′,2′′′-(Methanetetrayltetra-4,1-phenylene)tetrakis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] (ACI)
    • Tetrakis[4-(4′,4′,5′,5′-tetramethyl-1′,3′,2′dioxaborolanephenyl)]methane
    • 4,4,5,5-tetramethyl-2-(4-{tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}phenyl)-1,3,2-dioxaborolane
    • 875772-13-7
    • CS-0182967
    • 4,4,5,5-tetramethyl-2-[4-[tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]phenyl]-1,3,2-dioxaborolane
    • F72312
    • BS-45240
    • MDL: MFCD34165629
    • Renchi: 1S/C49H64B4O8/c1-41(2)42(3,4)55-50(54-41)37-25-17-33(18-26-37)49(34-19-27-38(28-20-34)51-56-43(5,6)44(7,8)57-51,35-21-29-39(30-22-35)52-58-45(9,10)46(11,12)59-52)36-23-31-40(32-24-36)53-60-47(13,14)48(15,16)61-53/h17-32H,1-16H3
    • Clave inchi: VNBXSJVFDITRHY-UHFFFAOYSA-N
    • Sonrisas: O1C(C)(C)C(C)(C)OB1C1C=CC(C(C2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)(C2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)C2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)=CC=1

Atributos calculados

  • Calidad precisa: 824.4973397g/mol
  • Masa isotópica única: 824.4973397g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 8
  • Recuento de átomos pesados: 61
  • Cuenta de enlace giratorio: 8
  • Complejidad: 1250
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 73.8Ų

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TTBPM Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  15 min, rt; 12 h, 80 °C; 80 °C → rt
Referencia
Collective response from a cationic tetrahedral fluorene for label-free DNA detection
Liu, Bin; et al, Advanced Functional Materials, 2007, 17(14), 2432-2438

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Bromine ;  45 min, rt
2.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  24 h, rt → 100 °C; cooled
Referencia
Metalation of a Mesoporous Three-Dimensional Covalent Organic Framework
Baldwin, Luke A.; et al, Journal of the American Chemical Society, 2016, 138(46), 15134-15137

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene ,  Iodine Solvents: Chloroform ;  55 °C
2.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  12 h, 80 °C; 80 °C → rt
Referencia
New 3D supramolecular Zn(II)-coordinated self-assembled organic networks
Lim, Zheng Bang; et al, Journal of Materials Chemistry, 2012, 22(13), 6218-6231

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Acetic acid
2.1 Reagents: Isoamyl nitrite ,  Phosphinic acid ,  Sulfuric acid Solvents: Dimethylformamide
3.1 Reagents: Bromine
4.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide
Referencia
Chiral porous organic frameworks for asymmetric heterogeneous catalysis and gas chromatographic separation
Dong, Jinqiao; et al, Chemical Communications (Cambridge, 2014, 50(95), 14949-14952

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  100 °C
Referencia
A cationic tetrahedral chromophore for amplified DNA detection
Iyer, Parameswar K.; et al, Tetrahedron Letters, 2006, 47(4), 437-439

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  12 h, 80 °C; 80 °C → rt
Referencia
New 3D supramolecular Zn(II)-coordinated self-assembled organic networks
Lim, Zheng Bang; et al, Journal of Materials Chemistry, 2012, 22(13), 6218-6231

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  24 h, rt → 100 °C; cooled
Referencia
Metalation of a Mesoporous Three-Dimensional Covalent Organic Framework
Baldwin, Luke A.; et al, Journal of the American Chemical Society, 2016, 138(46), 15134-15137

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide
Referencia
Chiral porous organic frameworks for asymmetric heterogeneous catalysis and gas chromatographic separation
Dong, Jinqiao; et al, Chemical Communications (Cambridge, 2014, 50(95), 14949-14952

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Butyllithium ,  Trimethyl borate Solvents: Diethyl ether ,  Hexane ;  203 K; 203 K → rt; 1 h, rt
1.2 Solvents: Ethyl acetate ;  24 h, reflux
Referencia
Synthesis and Catalytic Properties of New Metalloporphyrin-Based Porous Organic Framework Materials with Single and Accessible Sites
Meng, Shuang; et al, ChemCatChem, 2016, 8(14), 2393-2400

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Bromine
2.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide
Referencia
Chiral porous organic frameworks for asymmetric heterogeneous catalysis and gas chromatographic separation
Dong, Jinqiao; et al, Chemical Communications (Cambridge, 2014, 50(95), 14949-14952

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Isoamyl nitrite ,  Phosphinic acid ,  Sulfuric acid Solvents: Dimethylformamide
2.1 Reagents: Bromine
3.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide
Referencia
Chiral porous organic frameworks for asymmetric heterogeneous catalysis and gas chromatographic separation
Dong, Jinqiao; et al, Chemical Communications (Cambridge, 2014, 50(95), 14949-14952

TTBPM Raw materials

TTBPM Preparation Products

TTBPM Proveedores

Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:875772-13-7)Tetra (4-pinacyl phenyl) methane
Número de pedido:sfd22941
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:39
Precio ($):discuss personally
Correo electrónico:sales2@senfeida.com
Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:875772-13-7)TTBPM
Número de pedido:A945750
Estado del inventario:in Stock
Cantidad:1g/5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 15:52
Precio ($):256.0/759.0
Correo electrónico:sales@amadischem.com

TTBPM Literatura relevante

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:875772-13-7)Tetra (4-pinacyl phenyl) methane
sfd22941
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:875772-13-7)TTBPM
A945750
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):256.0/759.0